N-(5,6-dioxoquinolin-8-yl)acetamide
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Overview
Description
N-(5,6-dioxoquinolin-8-yl)acetamide is a chemical compound with the molecular formula C11H8N2O3. It is known for its unique structure, which includes a quinoline ring system with two keto groups at positions 5 and 6, and an acetamide group at position 8.
Preparation Methods
The synthesis of N-(5,6-dioxoquinolin-8-yl)acetamide typically involves the reaction of 8-aminoquinoline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 8-aminoquinoline
Reagent: Acetic anhydride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
N-(5,6-dioxoquinolin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroxyquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5,6-dioxoquinolin-8-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and material science.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(5,6-dioxoquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
N-(5,6-dioxoquinolin-8-yl)acetamide can be compared with other quinoline derivatives, such as:
Quinoline-8-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
8-Hydroxyquinoline: Contains a hydroxyl group at position 8 instead of an acetamide group.
5,6-Dihydroxyquinoline: Contains hydroxyl groups at positions 5 and 6 instead of keto groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
7505-76-2 |
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Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
N-(5,6-dioxoquinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H8N2O3/c1-6(14)13-8-5-9(15)11(16)7-3-2-4-12-10(7)8/h2-5H,1H3,(H,13,14) |
InChI Key |
XLSSECGDDKJEAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)C(=O)C2=C1N=CC=C2 |
Origin of Product |
United States |
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